molecular formula C24H18ClN5O3S B2421902 N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242912-07-7

N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2421902
CAS RN: 1242912-07-7
M. Wt: 491.95
InChI Key: KVPITJYYCNJCBJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18ClN5O3S and its molecular weight is 491.95. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

The compound has been studied for its potential in antioxidant activity. A related study focused on synthesizing a series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, which showed significant in vitro antioxidant activity. This suggests the potential of N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide in similar applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit antimicrobial properties. For instance, certain derivatives showed activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, highlighting their potential as antimicrobial agents (Vlasov, Osolodchenko, Kovalenko, & Chernykh, 2015). Another study synthesized novel thienopyrimidine linked rhodanine derivatives, which demonstrated effective antibacterial potency against various bacterial strains (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Antitumor Activity

There is significant interest in the antitumor properties of thieno[2,3-d]pyrimidine derivatives. A study found that certain thieno[3,2-d]pyrimidine derivatives exhibited potent anticancer activity against various human cancer cell lines, comparable to doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2017). This suggests that N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide might have similar antitumor potential.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN5O3S/c1-14-19-23(34-20(14)22-28-21(29-33-22)16-5-3-2-4-6-16)27-13-30(24(19)32)12-18(31)26-11-15-7-9-17(25)10-8-15/h2-10,13H,11-12H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPITJYYCNJCBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

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